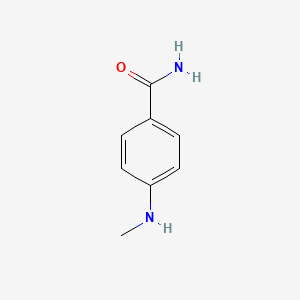
4-(Methylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)benzamide is an organic compound with the molecular formula C8H10N2O It is a derivative of benzamide, where the amine group is substituted with a methylamino group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Methylamino)benzamide can be synthesized through the direct condensation of 4-(methylamino)benzoic acid with ammonia or amines. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . Another method involves the reduction of 4-nitrobenzamide followed by methylation of the resulting 4-aminobenzamide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of microreactor systems has been shown to be effective in optimizing the reaction parameters and scaling up the production .
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzamides, quinones, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Methylamino)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific proteases or kinases, thereby modulating various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzamide: Similar structure but lacks the methyl group on the amine.
4-Nitrobenzamide: Contains a nitro group instead of a methylamino group.
4-Methoxybenzamide: Contains a methoxy group instead of a methylamino group.
Uniqueness
4-(Methylamino)benzamide is unique due to the presence of the methylamino group, which can influence its reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its analogs .
Propiedades
Número CAS |
38359-26-1 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
4-(methylamino)benzamide |
InChI |
InChI=1S/C8H10N2O/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) |
Clave InChI |
FMTRZMBJVKKIEF-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


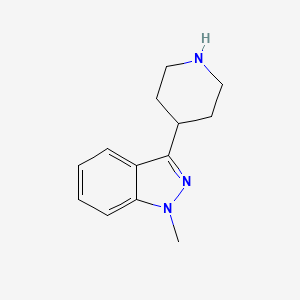
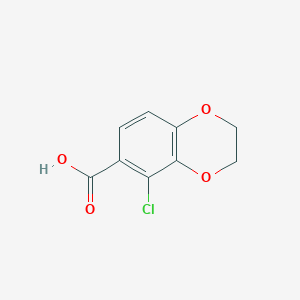
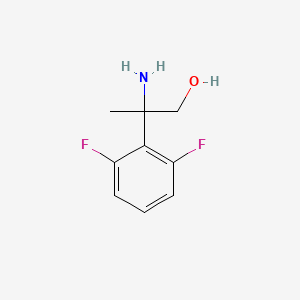
aminehydrochloride](/img/structure/B13532586.png)

![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)

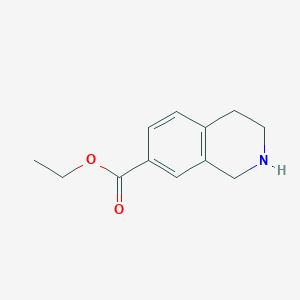
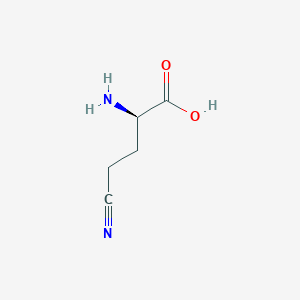

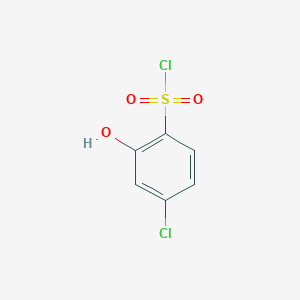

![rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13532637.png)
